molecular formula C41H62O B1261496 2-All-trans-heptaprenylphenol

2-All-trans-heptaprenylphenol

Cat. No.: B1261496
M. Wt: 570.9 g/mol
InChI Key: CEOQUICSVHNIPJ-CUHBLUQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-all-trans-heptaprenylphenol is a member of the class of 2-polyprenylphenol in which the polyprenyl component is specified as heptaprenyl.

Scientific Research Applications

  • Organic Chemistry Applications :

    • In the field of organic chemistry, 2-All-trans-heptaprenylphenol derivatives have been investigated for their role in various chemical reactions and syntheses. For example, the paper titled "Regioselective Palladium(II)-Catalyzed Synthesis of Five- or Seven-Membered Ring Lactones and Five-, Six- or Seven-Membered Ring Lactams by Cyclocarbonylation Methodology" explores the use of 2-allylphenols in the production of cyclic compounds, indicating a broad application in organic synthesis (Ali et al., 1996).
  • Material Science Applications :

    • In material science, this compound derivatives are significant for the development of advanced materials. The study titled "High-Performance, Stable Organic Field-Effect Transistors Based on trans-1,2-(Dithieno[2,3-b:3′,2′-d]thiophene)ethene" investigates semiconductor materials derived from related compounds, demonstrating their importance in electronic device fabrication (Zhang et al., 2009).
  • Environmental Studies :

    • Environmental research also utilizes this compound derivatives. The paper "Application of visible light on copper-doped titanium dioxide catalyzing degradation of chlorophenols" explores the role of these compounds in enhancing photocatalytic degradation, relevant in pollution control and environmental remediation (Lin et al., 2018).
  • Biochemistry Applications :

    • In biochemistry, this compound-related compounds are studied for their interactions with biological systems. For instance, "Herbal monoterpene alcohols inhibit propofol metabolism and prolong anesthesia time" discusses the interaction of similar compounds with anesthetic agents, indicating their potential significance in biochemical pathways (Lin et al., 2006).

Properties

Molecular Formula

C41H62O

Molecular Weight

570.9 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]phenol

InChI

InChI=1S/C41H62O/c1-33(2)17-11-18-34(3)19-12-20-35(4)21-13-22-36(5)23-14-24-37(6)25-15-26-38(7)27-16-28-39(8)31-32-40-29-9-10-30-41(40)42/h9-10,17,19,21,23,25,27,29-31,42H,11-16,18,20,22,24,26,28,32H2,1-8H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-31+

InChI Key

CEOQUICSVHNIPJ-CUHBLUQCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-All-trans-heptaprenylphenol
Reactant of Route 2
Reactant of Route 2
2-All-trans-heptaprenylphenol
Reactant of Route 3
Reactant of Route 3
2-All-trans-heptaprenylphenol
Reactant of Route 4
2-All-trans-heptaprenylphenol
Reactant of Route 5
2-All-trans-heptaprenylphenol
Reactant of Route 6
2-All-trans-heptaprenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.